7-bromocinnoline-3-carboxylic acid
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Description
7-Bromocinnoline-3-carboxylic acid is a heterocyclic aromatic compound featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position on the cinnoline ring
Synthetic Routes and Reaction Conditions:
Bromination of Cinnoline-3-carboxylic Acid: One common method involves the bromination of cinnoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in a solvent like acetic acid or dichloromethane at elevated temperatures.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile derivatives, followed by bromination.
Industrial Production Methods:
Batch Processing: In industrial settings, the compound can be synthesized using batch processing techniques, where the reactants are combined in a reactor and allowed to react under controlled conditions.
Continuous Flow Synthesis: This method offers advantages in terms of efficiency and scalability, where reactants are continuously fed into a reactor and the product is continuously removed.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinoline derivatives or reduction reactions to yield dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substituted Cinnoline Derivatives: Depending on the nucleophile used, various substituted cinnoline derivatives can be obtained.
Oxidized or Reduced Products: Quinoline derivatives or dihydrocinnoline derivatives, respectively.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Biological Probes: Used in the design of molecular probes for studying biological pathways and interactions.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of agrochemical compounds for pest control.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, interfering with their activity and thus affecting biological pathways.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
7-Chlorocinnoline-3-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
7-Iodocinnoline-3-carboxylic Acid:
Uniqueness:
Reactivity: The presence of the bromine atom at the 7th position provides unique reactivity patterns, making it suitable for specific synthetic applications.
Applications: Its specific structure allows for unique interactions in biological systems, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1402672-23-4 |
---|---|
Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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